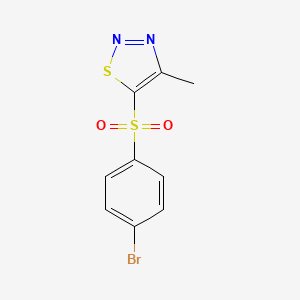

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Description

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a sulfone derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 4-bromophenyl sulfone moiety at position 3. The compound’s structure combines a heterocyclic thiadiazole ring with electron-withdrawing sulfone and bromophenyl groups, which may enhance its stability and bioactivity.

Properties

IUPAC Name |

5-(4-bromophenyl)sulfonyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGDEFJYSNBOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-bromophenyl hydrazine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring. The final step involves the oxidation of the thiadiazole ring to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidation of the sulfone group can yield sulfoxide derivatives.

Reduction Products: Reduction of the sulfone group can yield sulfide derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis :

- The compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

-

Analytical Chemistry :

- It is utilized as a reference standard in analytical methods due to its well-defined structure and reactivity profile.

Biology

-

Antimicrobial Activity :

- Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example, studies have shown that 4-bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone demonstrates activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity :

- In vitro assays reveal potent antifungal activity against pathogens like Candida albicans. The presence of halogen substituents on the bromophenyl group significantly enhances this activity .

-

Antiviral Activity :

- The compound has shown promising antiviral effects against HIV-1, with an effective concentration (EC50) indicating strong antiviral potential .

-

Anticancer Properties :

- In vitro studies using cancer cell lines (e.g., HepG2, HT-29, MCF-7) demonstrate significant cytotoxic effects, comparable to established chemotherapeutic agents .

Medicine

-

Therapeutic Agent Exploration :

- Ongoing research is focused on evaluating the compound's potential as a therapeutic agent for various diseases due to its diverse biological activities .

-

Drug Development :

- The unique structural features of this compound make it a candidate for drug discovery initiatives targeting specific molecular pathways involved in disease progression.

Case Studies

- Antimicrobial Efficacy :

- Antiviral Screening :

-

Cytotoxicity Studies :

- Compounds were evaluated for cytotoxicity using the MTT assay against various cancer cell lines, yielding promising results for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- The bromophenyl sulfone group increases molecular weight and may enhance lipophilicity compared to simpler sulfones (e.g., isopropyl or benzyl derivatives) .

Antimycobacterial Activity

- The sulfone moiety in the target compound may similarly enhance antimycobacterial efficacy by improving membrane penetration or target binding.

Antiparasitic Activity

- A triazole-thiadiazole hybrid (3-(thiophen-2-yl)-1,2,4-triazole-5-thione) showed IC₅₀ = 37–42 µg/mL against Toxoplasma gondii, outperforming sulfadiazine (IC₅₀ = 4.86–8.9 mM) .

VDAC-Targeted Anticancer Activity

- The bromophenyl-thiadiazole sulfone could exploit similar mechanisms.

Biological Activity

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS No. 338978-76-0) is a compound characterized by its unique structural features, including a bromophenyl group and a methylsulfone moiety. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula: C₉H₇BrN₂O₂S₂

- Molecular Weight: 319.2 g/mol

- Structure: The compound consists of a thiadiazole ring with a sulfone group attached to a bromophenyl substituent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Its mechanism may include:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Disruption of Membrane Integrity: It potentially disrupts the integrity of microbial membranes, leading to cell death.

- Targeting Cancer Pathways: Preliminary studies suggest it may interact with signaling pathways relevant to cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown:

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial efficacy against selected strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound is particularly effective against S. aureus, which is known for its resistance to many conventional antibiotics.

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

Table 2 outlines the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 25 | Disruption of mitochondrial function |

These results indicate that the compound may induce apoptosis in liver cancer cells while inhibiting proliferation in colon cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiadiazole derivatives, including our compound, against clinical isolates. The results demonstrated that the compound significantly inhibited growth in resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, researchers reported that treatment with varying concentrations of the compound led to significant reductions in cell viability, particularly in HepG2 cells. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through flow cytometry analysis.

Q & A

Q. What are the established synthetic pathways for 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone?

The synthesis typically involves multi-step reactions starting with halogenated phenyl precursors and thiadiazole intermediates. Key steps include nucleophilic substitution at the thiadiazol-5-yl position and oxidation of thioethers to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Reactions are often conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (~60–80°C) to enhance reactivity. Purification via column chromatography or recrystallization ensures high yields .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software suites like SHELXL refine bond lengths, angles, and torsion angles, while SHELXPRO facilitates molecular packing analysis. For example, the sulfone group’s tetrahedral geometry and thiadiazole ring planarity are confirmed through these methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent environments (e.g., deshielding of aromatic protons adjacent to bromine).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~1300–1150 cm confirm sulfone (S=O) stretching vibrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiviral properties?

Systematic modifications to the bromophenyl or thiadiazole moieties are tested against viral models (e.g., Tobacco Mosaic Virus). Bioassays measure IC values, while computational docking predicts interactions with viral protein targets (e.g., helicases). Evidence suggests that electron-withdrawing groups (e.g., -Br) enhance stability and target binding .

Q. What strategies resolve contradictions in reported crystallographic data for sulfone-containing thiadiazoles?

Discrepancies in bond angles or packing motifs are addressed by re-refining raw diffraction data using SHELXL’s latest features (e.g., TWIN/BASF commands for twinned crystals). Comparative analysis of thermal displacement parameters (U) identifies dynamic disorder in the sulfone group .

Q. What mechanistic insights explain its antifungal activity against Botrytis cinerea?

Time-kill assays and fluorescence microscopy reveal membrane disruption via sulfone-thiadiazole interactions with fungal ergosterol. Synergistic studies with azoles (e.g., fluconazole) show enhanced efficacy, suggesting multi-target inhibition. Metabolomic profiling identifies disruption of triacylglycerol biosynthesis pathways .

Q. How does solvent polarity influence its reactivity in nucleophilic substitutions?

Kinetic studies in solvents like acetonitrile (high polarity) vs. toluene (low polarity) demonstrate accelerated substitution rates in polar media due to stabilization of transition states. Hammett plots correlate substituent effects (σ) with reaction rates, guiding solvent selection for functionalization .

Q. What role does the sulfone group play in modulating biological activity compared to thioether analogs?

Sulfones exhibit higher metabolic stability and reduced redox activity compared to thioethers. In vitro assays comparing sulfone vs. thioether derivatives show a 2–3-fold increase in plasma half-life, attributed to sulfone resistance to cytochrome P450 oxidation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

Use a logarithmic concentration range (e.g., 0.1–100 µM) in cell viability assays (MTT or resazurin). Include positive controls (e.g., doxorubicin) and normalize data to solvent-only treated cells. IC values are calculated using nonlinear regression (four-parameter logistic model) .

Q. What statistical methods validate reproducibility in synthetic yields?

Triplicate experiments with ANOVA analysis identify significant variability (>5% RSD). Design-of-experiment (DoE) approaches optimize reaction parameters (temperature, stoichiometry) for robustness .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported melting points for this compound?

Variations (e.g., 102–105°C vs. 98–101°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) identifies phase transitions, while PXRD distinguishes crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.